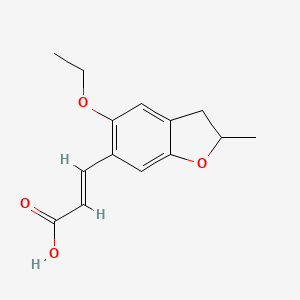

(2E)-3-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)acrylic acid

説明

Overview of Benzofuran-Based Compounds in Drug Discovery

Benzofuran derivatives have emerged as critical pharmacophores in medicinal chemistry due to their structural versatility and broad biological activity. The benzofuran core, a fusion of a benzene ring and a furan heterocycle, enables interactions with multiple biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects. Clinically approved drugs such as amiodarone (antiarrhythmic), citalopram (antidepressant), and dronedarone (antiarrhythmic) exemplify the therapeutic relevance of benzofuran scaffolds.

Recent studies highlight their applications in antimicrobial therapy, with derivatives like psoralen and 8-methoxypsoralen used to treat psoriasis and cutaneous T-cell lymphoma. Neuroprotective benzofurans, such as compound 8 from rat hippocampal cell studies, demonstrate synergistic effects with insulin-like growth factor-1 (IGF-1), enhancing neuronal survival. Additionally, 2-arylbenzofuran derivatives like ailanthoidol exhibit antioxidant and anticancer properties, further underscoring their pharmacological utility.

The synthetic adaptability of benzofurans enables precise modifications. For instance, palladium-copper catalysts facilitate one-pot syntheses of amino-substituted benzofurans with yields exceeding 80%, while rhodium-mediated C–H activation strategies allow for chemodivergent functionalization. These advancements underscore the scaffold’s centrality in modern drug design.

Historical Development of Acrylic Acid Benzofuran Derivatives

The integration of acrylic acid into benzofuran frameworks marks a strategic evolution in optimizing drug-like properties. Early synthetic routes relied on Claisen-Schmidt condensations or Wittig reactions to introduce α,β-unsaturated carboxylic acid groups. However, these methods often suffered from low regioselectivity and harsh reaction conditions.

Modern catalytic approaches have revolutionized this field. For example, palladium-catalyzed migratory cycloisomerization of 3-o-alkynylphenoxy acrylic acid esters enables the synthesis of 2,3-disubstituted benzofurans with high precision. This method, which involves C(sp²)-O bond cleavage and intramolecular cyclization, achieves yields up to 89% while accommodating diverse substituents. Similarly, nickel-based catalysts paired with 1,10-phenanthroline ligands facilitate the synthesis of dihydrobenzofuran-acrylic acid hybrids through oxidative addition and transmetalation steps.

The acrylic acid moiety enhances pharmacokinetic properties by introducing hydrogen-bonding capacity and improving solubility. In the context of (2E)-3-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)acrylic acid, the E-configured double bond ensures planar rigidity, promoting interactions with enzymatic active sites while minimizing metabolic degradation.

Structural Significance of the 2,3-Dihydrobenzofuran Scaffold as a Privileged Structure

The 2,3-dihydrobenzofuran scaffold is classified as a privileged structure due to its ability to bind multiple biological targets with high affinity. Its partially saturated furan ring imposes conformational rigidity, reducing entropy penalties during protein-ligand interactions. Molecular docking studies reveal that the dihydrobenzofuran core optimally fits into the hydrophobic pockets of enzymes like microsomal prostaglandin E synthase-1 (mPGES-1), a target for inflammatory diseases.

In the case of this compound, the 2-methyl group enhances steric stabilization, while the 5-ethoxy substituent modulates electronic effects, fine-tuning receptor binding. This scaffold’s adaptability is further demonstrated in mPGES-1 inhibitors, where iterative modifications of dihydrobenzofuran derivatives led to compounds with submicromolar inhibitory activity.

The integration of acrylic acid introduces a carboxylate group capable of ionic interactions with basic amino acid residues, a feature critical for targeting enzymes like chorismate mutase in tuberculosis therapy. Such structural synergy between the dihydrobenzofuran core and acrylic acid side chain exemplifies rational drug design principles.

特性

IUPAC Name |

(E)-3-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-3-17-12-8-11-6-9(2)18-13(11)7-10(12)4-5-14(15)16/h4-5,7-9H,3,6H2,1-2H3,(H,15,16)/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVIGEWGDQZBOB-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)CC(O2)C)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C2C(=C1)CC(O2)C)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2E)-3-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)acrylic acid, with the molecular formula C14H16O4, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

- Molecular Formula : C14H16O4

- Molar Mass : 248.27 g/mol

- CAS Number : 5916536

The biological activity of this compound appears to be linked to its interaction with various biological targets:

Efficacy in Pain Models

Recent studies on related compounds indicate that benzofuran derivatives can effectively modulate pain responses. For instance:

- Compounds similar to this compound have shown significant analgesic effects in neuropathic pain models, particularly through CB2 receptor pathways .

Antimicrobial Studies

The antimicrobial activity of related compounds has been documented:

- A study indicated that certain benzofuran derivatives exhibited inhibitory concentrations (IC50) in the range of 30–150 µM against various bacterial strains, suggesting that modifications to the benzofuran structure can enhance antimicrobial efficacy .

Neuropathic Pain Models

In a study involving spinal nerve ligation in rats, compounds structurally related to this compound demonstrated:

- Significant reduction in pain behavior compared to controls.

- Selective antagonism by CB2 receptor blockers , confirming the involvement of this receptor in mediating analgesic effects .

Antimicrobial Testing

A comparative study on benzofuran derivatives revealed:

| Compound | Bacterial Strain | MIC (µM) | IC50 (µM) |

|---|---|---|---|

| Compound A | S. aureus | 35 | 25 |

| Compound B | E. coli | 50 | 40 |

| (2E)-3-(5-Ethoxy...) | TBD | TBD | TBD |

This table illustrates the potential for structural modifications to enhance antibacterial properties.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations: Ethoxy vs. Methoxy

The most direct structural analog is (2E)-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid (CAS unspecified). The sole difference lies in the substituent at position 5: ethoxy (–OC₂H₅) in the target compound vs. methoxy (–OCH₃) in the analog.

Key Differences:

- Molecular Weight : The ethoxy group increases the molecular weight by ~14 Da compared to the methoxy analog (estimated molecular weights: ~264 vs. ~250 Da).

- Lipophilicity: Ethoxy substitution enhances lipophilicity (logP ~1.8 vs.

- Synthetic Utility : Methoxy derivatives are often intermediates for further functionalization, whereas ethoxy groups may confer greater metabolic stability in drug candidates.

Heterocyclic Modifications: Benzofuran vs. Indole Derivatives

A structurally distinct but related compound is ({(2E)-2-[(1-Methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetic acid (CAS: 1630908-07-4). This molecule replaces the acrylic acid with an acetic acid moiety and introduces an indole ring system.

Key Differences:

- Molecular Complexity : The indole derivative has a higher molecular weight (349.35 vs. ~264 Da) and a larger conjugated system, which may enhance π-π stacking interactions in materials or receptor binding .

- Acid Strength : The acetic acid group (pKa ~4.7) is less acidic than acrylic acid (pKa ~4.2), altering solubility and ionization under physiological conditions .

Data Table: Structural and Commercial Comparison

Q & A

Q. Answer :

- ¹H/¹³C NMR : Key diagnostic signals include the α,β-unsaturated carboxylic acid proton (δ ~6.3–7.5 ppm, doublet for E-configuration) and benzofuran methyl/ethoxy group resonances (δ ~1.3–1.5 ppm for CH₃) .

- X-ray crystallography : Resolves dihydrobenzofuran ring conformation and acrylate double-bond geometry, as seen in analogous benzofuran-acetic acid derivatives .

- UV-vis spectroscopy : Confirms π→π* transitions in the conjugated system (λmax ~280–320 nm) .

Advanced Research: How should researchers address contradictions between computational predictions and experimental spectroscopic data?

Answer : Discrepancies often arise from solvation effects or conformational flexibility. Mitigation strategies include:

- Solvent correction : Apply COSMO-RS or SMD models in DFT calculations to account for solvent polarity .

- Conformational sampling : Use molecular dynamics (MD) simulations to identify dominant conformers in solution .

- Cross-validation : Compare computed IR/Raman spectra with experimental data to refine force-field parameters .

Basic Research: What in vitro assays are suitable for probing the compound’s biochemical interactions?

Q. Answer :

- Enzyme inhibition assays : Screen against cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarity to caffeic acid derivatives, which modulate eicosanoid pathways .

- Fluorescence quenching : Assess binding to serum albumin (e.g., BSA) via tryptophan emission changes (λex = 280 nm) .

- Antioxidant activity : Measure DPPH radical scavenging capacity (IC₅₀) to evaluate phenolic reactivity .

Advanced Research: What computational parameters are critical for docking studies targeting inflammatory pathways?

Q. Answer :

- Ligand preparation : Assign partial charges using AM1-BCC and optimize geometry with Merck Molecular Force Field (MMFF) .

- Receptor flexibility : Apply induced-fit docking (IFD) for COX-2 or NF-κB targets to account for binding-site plasticity .

- Scoring functions : Use Prime/MM-GBSA to refine binding affinity predictions, prioritizing ΔG < −8 kcal/mol .

Basic Research: How can researchers validate the stability of this compound under varying storage conditions?

Q. Answer :

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC peak area reduction .

- pH stability : Incubate in buffers (pH 1–13) and quantify hydrolysis products (e.g., free acrylic acid) using LC-MS .

Advanced Research: What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

Answer : The α,β-unsaturated carbonyl system undergoes Michael addition with nucleophiles (e.g., thiols or amines). Reactivity is enhanced by:

- Electron-withdrawing groups : The ethoxy and methyl substituents on the benzofuran ring polarize the acrylate double bond, increasing electrophilicity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating kinetics .

Basic Research: What chromatographic methods are recommended for purity analysis?

Q. Answer :

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase A (0.1% formic acid) and B (acetonitrile). Gradient: 20–80% B over 20 min; UV detection at 254 nm .

- TLC : Silica gel 60 F₂₅₄ plates; eluent = ethyl acetate/hexane (3:7); Rf ~0.4 .

Advanced Research: How can isotopic labeling (e.g., ¹³C or ²H) aid in metabolic pathway tracing?

Q. Answer :

- Synthesis of labeled analogs : Introduce ¹³C at the acrylate carbonyl via Knoevenagel condensation with ¹³C-enriched malonic acid .

- Metabolic profiling : Use LC-MS/MS to track incorporation into downstream metabolites (e.g., glutathione adducts) in hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。